molecular formula C10H20N5Na2O15P3 B158511 2'-Deoxyadenosine 5'-triphosphate CAS No. 1927-31-7

2'-Deoxyadenosine 5'-triphosphate

Cat. No.: B158511
CAS No.: 1927-31-7
M. Wt: 589.19 g/mol
InChI Key: KRYMLUOGVRIMMH-WCSFAPAPSA-L
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Future Directions

DATP is commonly used in various molecular biology reactions such as PCR, real-time PCR, RT-PCR, cDNA synthesis, primer extension reactions, DNA sequencing, DNA labeling, and more . Its future directions may include further optimization of these processes and exploration of new applications in molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxyadenosine 5’-triphosphate can be synthesized enzymatically using DNA as the starting material. The process involves the action of nuclease P1, adenylate kinase, and pyruvate kinase . Additionally, chemical synthesis methods have been developed, including the use of thymidine and adenine as starting materials in recombinant Escherichia coli strains .

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-triphosphate often involves large-scale enzymatic synthesis due to its efficiency and specificity. The use of overexpressed enzymes in Escherichia coli has been reported to improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-Deoxyadenosine 5'-triphosphate' involves the conversion of adenosine to 2'-Deoxyadenosine followed by phosphorylation to form the triphosphate.", "Starting Materials": [ "Adenosine", "2-Deoxyribose", "Phosphorus pentoxide", "Triethylamine", "Methanol", "Triphosphoric acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Adenosine is converted to 2'-Deoxyadenosine by treating it with 2-Deoxyribose in the presence of phosphorus pentoxide and triethylamine in methanol.", "2'-Deoxyadenosine is then phosphorylated to form 2'-Deoxyadenosine 5'-monophosphate using triphosphoric acid as the phosphorylating agent.", "2'-Deoxyadenosine 5'-monophosphate is then treated with sodium hydroxide to form 2'-Deoxyadenosine 5'-diphosphate.", "Finally, 2'-Deoxyadenosine 5'-diphosphate is further phosphorylated using triphosphoric acid to form the desired product, '2'-Deoxyadenosine 5'-triphosphate'." ] }

CAS No.

1927-31-7

Molecular Formula

C10H20N5Na2O15P3

Molecular Weight

589.19 g/mol

IUPAC Name

disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;trihydrate

InChI

InChI=1S/C10H16N5O12P3.2Na.3H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;3*1H2/q;2*+1;;;/p-2/t5-,6+,7+;;;;;/m0...../s1

InChI Key

KRYMLUOGVRIMMH-WCSFAPAPSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+]

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+]

67460-17-7
1927-31-7

physical_description

Solid

Synonyms

2'-deoxyadenosine 5'-triphosphate
2'-deoxyadenosine triphosphate
2'-deoxyadenosine triphosphate, 14C-labeled
2'-deoxyadenosine triphosphate, monomagnesium salt
2'-deoxyadenosine triphosphate, P'-(32)P-labeled
2'-deoxyadenosine triphosphate, trisodium salt
dATP cpd
deoxy-ATP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Deoxyadenosine 5'-triphosphate
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2'-Deoxyadenosine 5'-triphosphate
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2'-Deoxyadenosine 5'-triphosphate
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2'-Deoxyadenosine 5'-triphosphate
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2'-Deoxyadenosine 5'-triphosphate
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Customer
Q & A

Q1: How does CldATP impact ribonucleotide reductase activity?

A: CldATP is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. This inhibitory effect leads to depletion of deoxyribonucleotide pools, further contributing to the inhibition of DNA synthesis. []

Q2: Does dATP play a role in apoptosis?

A: Yes, dATP can contribute to apoptosis. Similar to its analog, 2CdA-5'-triphosphate, dATP can activate caspase-3 in a cell-free system by cooperating with cytochrome c and Apaf-1. This activation of the caspase cascade is thought to be involved in the cytotoxic effects of these compounds, even in non-dividing cells. [, ]

Q3: Can dATP analogs impact RNA metabolism?

A: While dATP is primarily involved in DNA synthesis, certain adenosine analogs like 9-beta-D-arabinofuranosyladenine can affect RNA metabolism. This compound induces an S-phase block in cell cycles and does not alter total cellular RNA content. In contrast, analogs like 3'-deoxyadenosine and tubercidin cause a significant reduction in total cellular RNA. []

Q4: What is the molecular formula and weight of dATP?

A4: The molecular formula of dATP is C10H16N5O12P3, and its molecular weight is 491.18 g/mol.

Q5: What is the stability of dATP under various storage conditions?

A: Modified dATP analogs, like 7-deaza-2′-deoxyadenosine-5′-triphosphate (c7dATP) and 2′-deoxyadenosine-5′-O-(1-thiotriphosphate) (dATPαS), demonstrate high stability even after prolonged storage at 8°C. [, ]

Q6: How are modified dATP analogs used in research?

A: Modified dATP analogs like 8-azido-2'-deoxyadenosine 5'-triphosphate are utilized as photoaffinity labels to study DNA polymerase interactions. They are incorporated into DNA sequences, and upon UV irradiation, they form covalent bonds with nearby molecules, allowing researchers to identify and characterize DNA polymerase binding sites. [, ]

Q7: How is molecular modeling used to study dATP analogs?

A: Molecular modeling techniques, including docking studies, are used to understand how dATP analogs interact with their target molecules. For example, in the case of the photoprobe 2-[(4-azidophenacyl)thio]-2'-deoxyadenosine 5'-triphosphate, modeling was used to predict its binding site on the DNA polymerase I Klenow fragment. These studies help visualize interactions and predict the structural basis for their effects. []

Q8: How do structural modifications of dATP affect its interaction with DNA polymerases?

A: Modifications to the dATP molecule can significantly influence its interaction with DNA polymerases. For instance, introducing a methylene group between the alpha phosphorus and 5' oxygen of dATP results in analogs that are incorporated by DNA polymerase alpha and terminal deoxynucleotidyl transferase but not by other DNA polymerases or reverse transcriptases. []

Q9: Can you explain the effect of 2' modifications on dATP analog activity?

A: Modifying the 2' position of dATP analogs can significantly impact their ability to inhibit RNA polymerase. For example, 2'-modified analogs, such as 2'-amino-2'-deoxyadenosine 5'-triphosphate, are weak competitive inhibitors of their corresponding substrates. In contrast, 3'-modified analogs, such as 3'-amino-3'-deoxyadenosine 5'-triphosphate, show potent inhibitory effects. []

Q10: How is didanosine (ddI) metabolized in the body, and how does this relate to its antiviral activity?

A: Didanosine (ddI), a nucleoside analog, needs to be metabolized intracellularly to its active form, 2',3'-dideoxyadenosine 5'-triphosphate (ddATP), to exert its antiviral effect against HIV. The ratio of ddATP to its endogenous competitor, dATP, is crucial for its efficacy. []

Q11: What is the effect of 2-chloro-2'-deoxyadenosine (CldAdo) on lymphocytes?

A: CldAdo demonstrates potent cytotoxic effects against both dividing and non-dividing lymphocytes. It is particularly effective against cells with high deoxycytidine kinase and low deoxynucleotidase activity, leading to the accumulation of CldATP and subsequent DNA damage. [, ]

Q12: What analytical techniques are used to study dATP and its analogs?

A12: Various techniques are employed to study dATP and its analogs, including:

  • High-resolution polyacrylamide gel electrophoresis: This technique is used to analyze the products of DNA synthesis reactions and determine the effects of dATP analogs on chain extension and polymerase pause sites. []
  • HPLC: HPLC is utilized to isolate and quantify dATP analogs and their metabolites. []
  • Radiolabeling: Radiolabeled dATP analogs, such as [3H]-labeled 2-[(4-azidophenacyl)thio]-2'-deoxyadenosine 5'-triphosphate, are used in photoaffinity labeling studies to track the interaction of the analog with its target molecule. []
  • Fluorescence Spectroscopy: Fluorescent dATP analogs, such as 3'-anthraniloyl-2'-deoxyadenosine 5'-triphosphate, help study the interaction of these analogs with enzymes like adenylate cyclase. [, ]
  • Potentiometric pH Titrations: This method allows for the determination of stability constants of metal ion complexes formed with dATP and other nucleotides. []
  • CE with fluorescence detection: This method can be used to analyze ddATP by derivatizing it with a fluorescent tag like dansyl ethylenediamine, which allows for sensitive detection. []

Q13: Are there alternative nucleotides for the Pyrosequencing method, and what are their advantages?

A: Yes, 7-deaza-2′-deoxyadenosine-5′-triphosphate (c7dATP) is a viable alternative to 2′-deoxyadenosine-5′-O-(1-thiotriphosphate) (dATPαS) in Pyrosequencing. It demonstrates similar substrate specificity for luciferase while exhibiting reduced inhibitory effects on apyrase, leading to improved performance. []

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